

# (3-Phenyloxetan-3-yl)methanamine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3-Phenyloxetan-3-yl)methanamine

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## Technical Guide: (3-Phenyloxetan-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **(3-Phenyloxetan-3-yl)methanamine**, a compound of interest in medicinal chemistry. The guide includes its molecular formula and weight, a plausible synthetic pathway, and its potential biological significance as inferred from related structures.

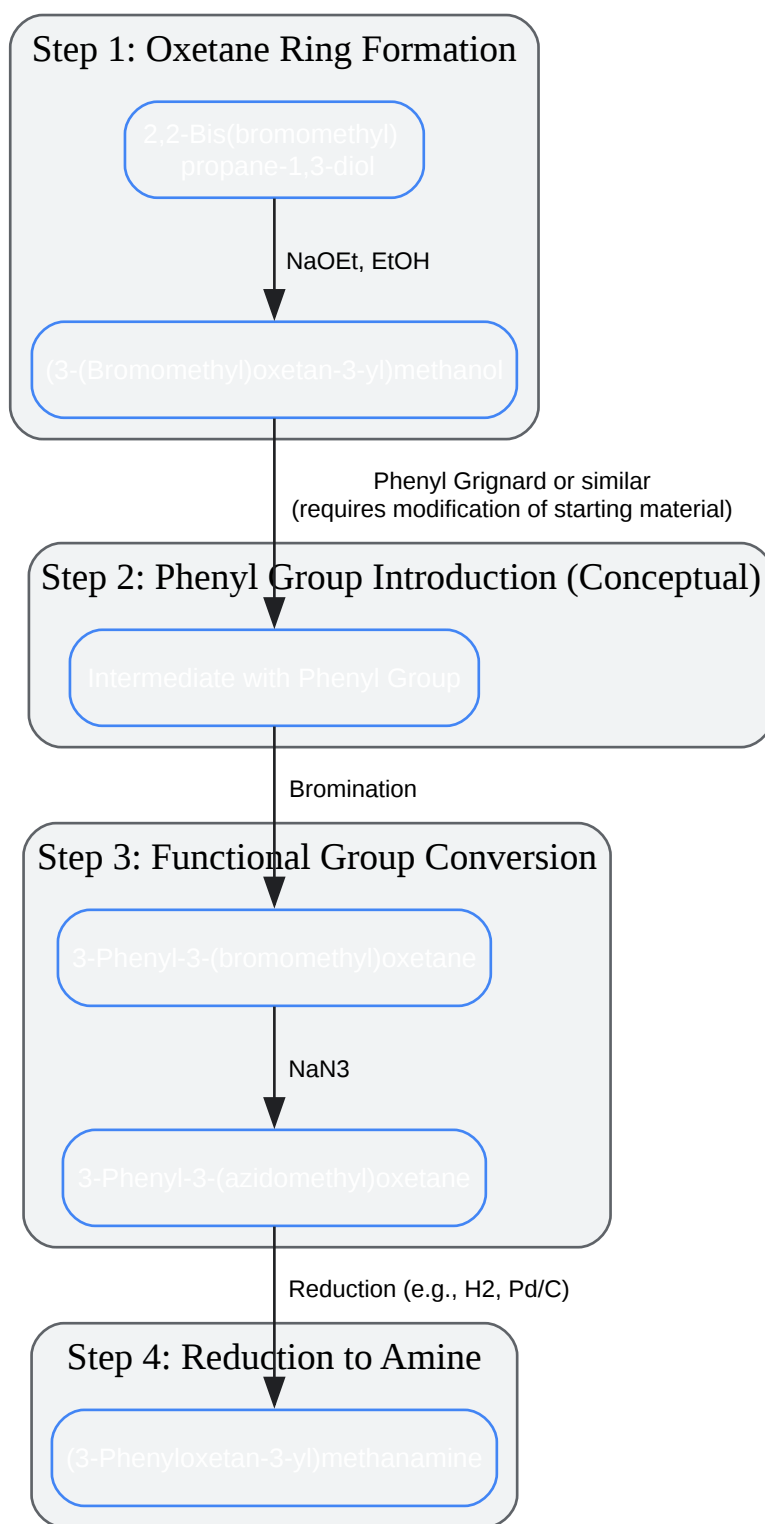
## Core Molecular Data

**(3-Phenyloxetan-3-yl)methanamine**, identified by the CAS Number 497239-45-9, is a heterocyclic compound featuring a phenyl-substituted oxetane ring.<sup>[1][2][3][4][5]</sup> Its core chemical data are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	<sup>[1][2][3][4][5]</sup>
Molecular Weight	163.22 g/mol	<sup>[1][2][3][4][5]</sup>
CAS Number	497239-45-9	<sup>[1][2][3][4][5]</sup>

## Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **(3-Phenyloxetan-3-yl)methanamine** is not readily available in the cited literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of 3,3-disubstituted oxetanes. The following workflow outlines a potential multi-step synthesis.



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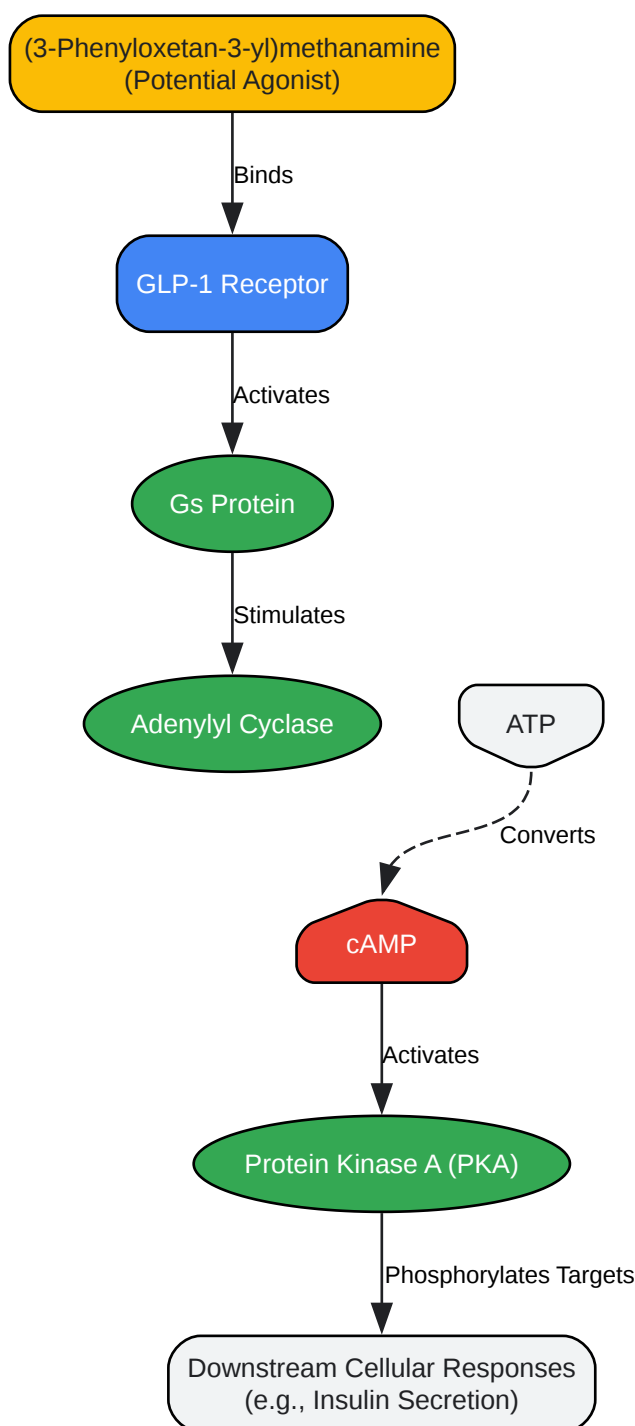
A plausible synthetic workflow for **(3-Phenyloxetan-3-yl)methanamine**.

## Potential Biological Activity and Signaling Pathway

Recent studies on 3-phenyloxetane derivatives have identified them as potential agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).<sup>[1][2][3][4]</sup> Agonism of GLP-1R is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The primary signaling pathway initiated by GLP-1R activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).<sup>[1][2]</sup>

### GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as a 3-phenyloxetane derivative, to the receptor is expected to trigger a conformational change that activates the associated G-protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to insulin secretion and other beneficial metabolic effects.



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Potential GLP-1R signaling pathway for 3-phenyloxetane derivatives.

## Experimental Protocols

Detailed experimental protocols for biological assays involving 3-phenyloxetane derivatives as GLP-1R agonists would typically include the following, as suggested by related research[1][2][3]:

#### cAMP Accumulation Assay:

- Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.
- Procedure:
  - Cells are seeded in 96-well plates and grown to confluence.
  - The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - Cells are incubated with varying concentrations of the test compound (e.g., **(3-Phenyloxetan-3-yl)methanamine**) for a specified time (e.g., 30 minutes) at 37°C.
  - The reaction is stopped, and the cells are lysed.
  - The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
- Data Analysis: The EC<sub>50</sub> value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

#### hERG Inhibition Assay:

- Purpose: To assess the potential for cardiac toxicity.
- Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the compound on the hERG potassium channel current in a suitable cell line (e.g., HEK293 cells expressing the hERG channel).
- Data Analysis: The IC<sub>50</sub> value is calculated to determine the concentration at which the compound inhibits 50% of the hERG channel activity.[3]

Disclaimer: The synthetic pathway provided is conceptual and would require optimization. The biological activity is inferred from studies on structurally related compounds and has not been definitively confirmed for **(3-Phenyloxetan-3-yl)methanamine** itself. This information is intended for research and development purposes only.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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